2-AMINO-5-[4-(METHYLSULFANYL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE
Description
2-AMINO-5-[4-(METHYLSULFANYL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with an amino group at position 2 and a 4-(methylsulfanyl)phenyl group at position 5
Properties
IUPAC Name |
2-amino-5-(4-methylsulfanylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-21-8-4-2-7(3-5-8)9-6-10(19)16-12-11(9)13(20)18-14(15)17-12/h2-5,9H,6H2,1H3,(H4,15,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPQPCJJRRCGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-[4-(METHYLSULFANYL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-[4-(METHYLSULFANYL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Cyclization: The compound can undergo cyclization reactions to form different pyridopyrimidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation of the methylsulfanyl group.
Bases: Methanol sodium (MeONa) for cyclization reactions.
Solvents: Butanol (BuOH) and xylene for various reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.
Substituted Pyridopyrimidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-AMINO-5-[4-(METHYLSULFANYL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds with potential biological activity.
Biology: Investigated for its antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-5-[4-(METHYLSULFANYL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with molecular targets such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell proliferation and survival, leading to its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with similar structural features and potential therapeutic applications.
2-Amino-4-(methylsulfanyl)phenyl derivatives: Compounds with similar functional groups that may exhibit analogous chemical reactivity and biological properties.
Uniqueness
2-AMINO-5-[4-(METHYLSULFANYL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in cell signaling pathways makes it a promising candidate for therapeutic applications .
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